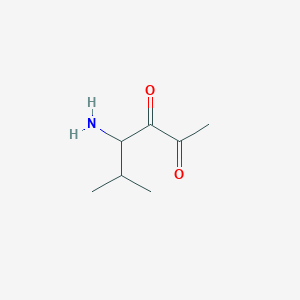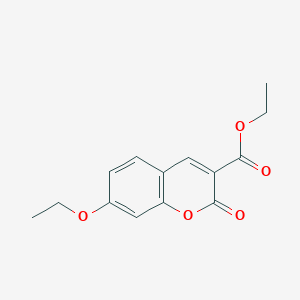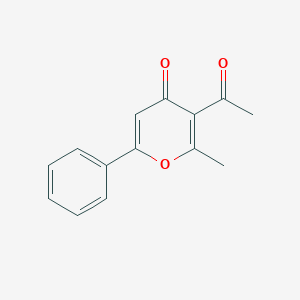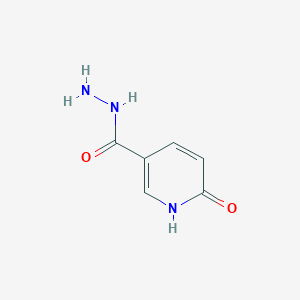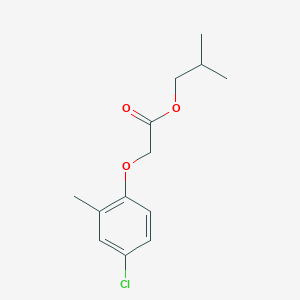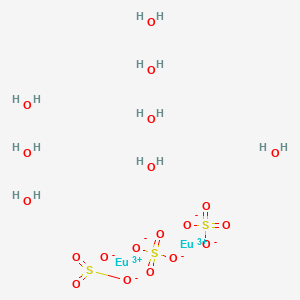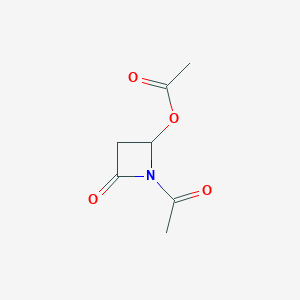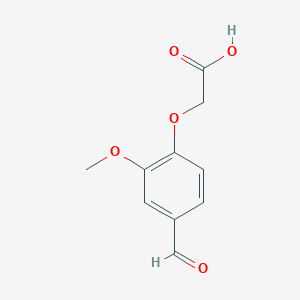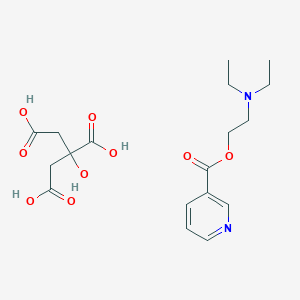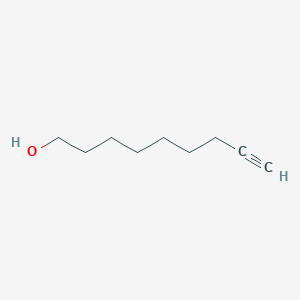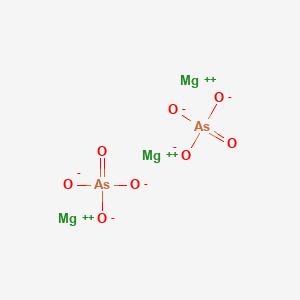
Magnesium arsenate
Vue d'ensemble
Description
Magnesium arsenate is a chemical compound that features the metallic element magnesium and the toxic element arsenic . It is identified by the chemical formula Mg3(AsO4)2, representing the combination of three magnesium atoms, two arsenate ions, each of which consists of one arsenic atom and four oxygen atoms . It appears as white crystals or powder when pure .
Synthesis Analysis
The synthesis of magnesium arsenate typically involves the reaction of magnesium salts with arsenic acid, denoted as H3AsO4 . The resultant compound can also be produced via the neutralization of magnesium hydroxide or magnesium carbonate with arsenic acid . The overall chemical reactions can be summarized as follows:3 MgCO3 + 2 H3AsO4 → Mg3(AsO4)2 + 3 CO2 + 3 H2O 3 Mg(OH)2 + 2 H3AsO4 → Mg3(AsO4)2 + 6 H2O Molecular Structure Analysis
Magnesium arsenate possesses a crystalline structure that belongs to the monoclinic system . This structure is distinct from other magnesium compounds .Chemical Reactions Analysis
Magnesium arsenate has generally low reactivity . It does not ionize completely in water, thus its solutions are not highly conductive of electricity . When involved in a fire, it could liberate toxic arsenic fumes .Physical And Chemical Properties Analysis
Magnesium arsenate appears as a white solid in its pure form . Its melting point and boiling point have not been precisely determined due to the compound’s tendency to decompose upon heating . Despite being soluble in water, it does not ionize completely . It is non-combustible .Applications De Recherche Scientifique
Corrosion Inhibition in Magnesium
- Magnesium arsenate effectively inhibits corrosion in commercially pure magnesium, particularly in environments containing iron-rich particles. It does so by poisoning the hydrogen atom recombination reaction on the surface of these cathodic particles, which leads to reduced rates of magnesium corrosion (Eaves, Williams, & McMurray, 2012).
Structural and Crystallographic Studies
- Magnesium arsenate has been studied for its crystal structure, providing insights into its rhombohedral crystal system and its composition as Mg8.5As3O16. Such structural analyses are crucial for understanding the material's properties and potential applications (Bless & Kostiner, 1973).
Arsenic Removal in Water Treatment
- Magnesium arsenate plays a role in arsenic removal from contaminated groundwater. For instance, nanofiltration techniques using magnesium arsenate have shown high efficiency in removing arsenate from groundwater, significantly reducing harmful contaminants (Saitúa, Gil, & Padilla, 2011).
Arsenate Removal Mechanisms
- Comparative studies on the mechanisms of arsenate removal using magnesium oxide and magnesium arsenate composites provide valuable information on the effectiveness and molecular processes involved in arsenic remediation efforts (Wu et al., 2016).
Environmental Applications
- Magnesium arsenate is used in environmental applications, such as the removal of arsenates and phosphates from aqueous solutions. Its high adsorption capacity makes it a potential candidate for water purification processes (Ma, Salahub, Montemagno, & Abraham, 2018).
Biodegradable Magnesium Alloys for Medical Applications
- Magnesium arsenate is studied in the context of biodegradable magnesium alloys, specifically for orthopedic implant applications. Research focuses on improving mechanical and degradation performance, essential for safe biomedical use (Radha & Sreekanth, 2017).
Arsenic Mobilization in Groundwater
- Studies on arsenic mobilization in groundwater systems have shown that the presence of magnesium arsenate can influence arsenic levels, especially in conditions involving dynamic flow and the presence of calcium and bicarbonate (Saalfield & Bostick, 2010).
Safety And Hazards
Magnesium arsenate is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It can cause symptoms such as abdominal pain, vomiting, diarrhea, and in extreme cases, a form of cancer known as arsenicosis . It’s crucial to handle this compound with adequate safety measures, such as wearing protective clothing and using proper ventilation systems .
Orientations Futures
Recent research has explored the potential of magnetic nanoparticles, such as magnetite nanomaterials, for the removal of arsenic from water . These materials are cost-effective and can be easily separated, regenerated, and reused . This suggests a promising future direction for the treatment of water and wastewater contaminated with arsenic .
Propriétés
IUPAC Name |
trimagnesium;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Mg/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMDQBZLSODEP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3(AsO4)2, As2Mg3O8 | |
| Record name | MAGNESIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047409 | |
| Record name | Magnesium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium arsenate appears as a white crystals or powder when pure. Insoluble in water. Very toxic by inhalation and ingestion. Used as an insecticide., White solid; [Hawley], WHITE CRYSTALS OR WHITE POWDER. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3789 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water when pure, Solubility in water: none | |
| Record name | MAGNESIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
DENSITY: 2.60-2.61; WHITE MONOCLINIC CRYSTALS /MG3(ASO4)2.8H2O/, DENSITY: 1.943 @ 15 °C; MONOCLINIC CRYSTALS; LOSES 5 H2O @ 100 °C; DECOMP IN COLD WATER /MGHASO4.7H2O/ | |
| Record name | MAGNESIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Magnesium arsenate | |
Color/Form |
White powder | |
CAS RN |
10103-50-1, 21480-65-9 | |
| Record name | MAGNESIUM ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3789 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), magnesium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid, magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I15RML7CUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM ARSENATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





